molecular formula C12H10O3S B6395755 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% CAS No. 1261908-87-5

5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95%

Cat. No. B6395755
CAS RN: 1261908-87-5
M. Wt: 234.27 g/mol
InChI Key: VCURJHSMKRELTO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(thiophen-2-yl)benzoic acid, or 5-Methoxy-3-thiophen-2-yl benzoic acid (5-MTBA), is an organic compound with a molecular formula of C10H8O3S. It is a white to light yellow crystalline solid with a melting point of 147-148°C. 5-MTBA has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin in skin cells. In addition, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been studied for its potential as an anti-inflammatory agent, as well as its potential to act as a chemo-preventive agent against certain types of cancer.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% may act as an inhibitor of certain enzymes, such as acetylcholinesterase and tyrosinase. In addition, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% have been studied in a variety of animal models. In mice, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been shown to reduce inflammation and oxidative stress. In addition, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been shown to reduce the levels of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has also been shown to reduce the levels of tyrosinase, which is involved in the synthesis of melanin in skin cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% in lab experiments is its relatively low toxicity. 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been shown to have low acute and chronic toxicity in animal models. In addition, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the research and development of 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95%. These include further investigation of its potential as an inhibitor of acetylcholinesterase and tyrosinase, as well as its potential as an anti-inflammatory and chemo-preventative agent. In addition, further research into the mechanism of action of 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% may help to identify new potential applications for this compound. Finally, further research into the synthesis of 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% may lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of thiophene-2-carboxylic acid with methyl iodide and Lewis acid catalysts. This method yields 5-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% in a yield of 80-90%. Other methods include the reaction of thiophene-2-carboxylic acid with methyl bromide, the reaction of thiophene-2-carboxylic acid with methyl magnesium bromide, and the reaction of thiophene-2-carboxylic acid with methyl triflate.

properties

IUPAC Name

3-methoxy-5-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCURJHSMKRELTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688540
Record name 3-Methoxy-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-87-5
Record name Benzoic acid, 3-methoxy-5-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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